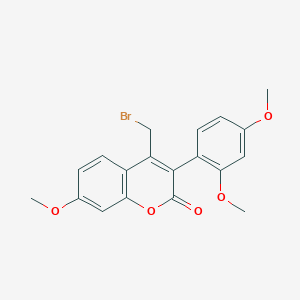![molecular formula C14H17NO7 B12525308 Propanedioic acid, methoxy[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester CAS No. 820242-18-0](/img/structure/B12525308.png)
Propanedioic acid, methoxy[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedioic acid, methoxy[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester is a complex organic compound with a unique structure that includes a nitro group, a phenyl group, and ester functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, methoxy[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester typically involves the esterification of propanedioic acid derivatives with methoxy[(1R)-2-nitro-1-phenylethyl] alcohol. The reaction conditions often require the use of acid catalysts and anhydrous environments to drive the esterification process to completion.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process would likely include steps such as purification through distillation or recrystallization to obtain the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Propanedioic acid, methoxy[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The ester groups can be hydrolyzed to carboxylic acids.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogens and Lewis acids can facilitate substitution reactions.
Major Products
Oxidation: Amino derivatives.
Reduction: Carboxylic acids and alcohols.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
Propanedioic acid, methoxy[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action for propanedioic acid, methoxy[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the ester groups can undergo hydrolysis, releasing active intermediates that interact with biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid.
Diethyl malonate: Another ester of malonic acid with similar reactivity.
Methyl malonate: A monoester of malonic acid.
Propiedades
Número CAS |
820242-18-0 |
|---|---|
Fórmula molecular |
C14H17NO7 |
Peso molecular |
311.29 g/mol |
Nombre IUPAC |
dimethyl 2-methoxy-2-[(1R)-2-nitro-1-phenylethyl]propanedioate |
InChI |
InChI=1S/C14H17NO7/c1-20-12(16)14(22-3,13(17)21-2)11(9-15(18)19)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3/t11-/m0/s1 |
Clave InChI |
VHFPKFDHBJXHKL-NSHDSACASA-N |
SMILES isomérico |
COC(=O)C([C@@H](C[N+](=O)[O-])C1=CC=CC=C1)(C(=O)OC)OC |
SMILES canónico |
COC(=O)C(C(C[N+](=O)[O-])C1=CC=CC=C1)(C(=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


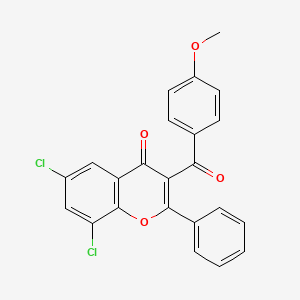
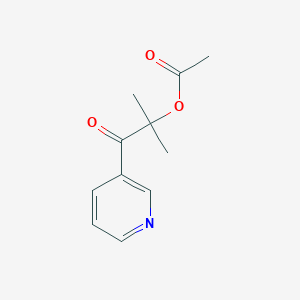
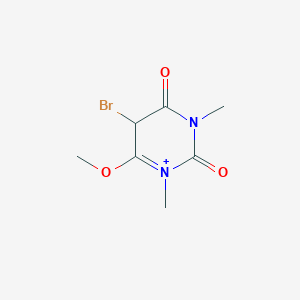
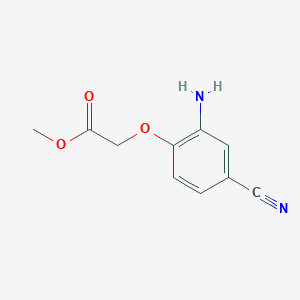
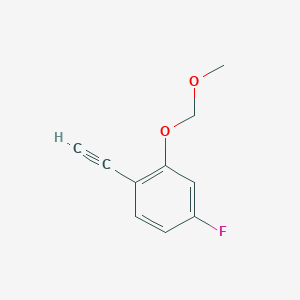
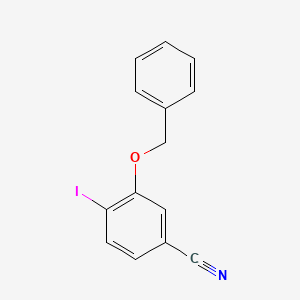
![2-Bromo-1,3-bis{[2-(2-chloroethoxy)ethoxy]methyl}benzene](/img/structure/B12525276.png)
![1,3-Dimethoxy-4-[(E)-1-phenylbut-1-en-3-yl]benzene](/img/structure/B12525284.png)

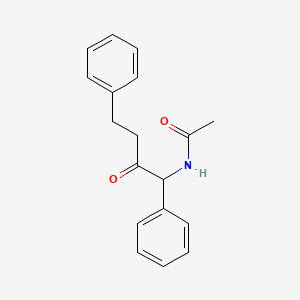
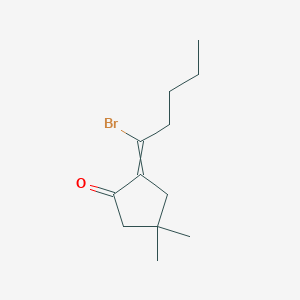
![2'-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]adenosine](/img/structure/B12525302.png)
![2-[2-(5-Methylpyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12525304.png)
